SOS1 Ligand intermediate-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOS1 Ligand intermediate-3, also known as Compound 5, is a chemical compound that acts as a binder for SOS1. It is primarily used in the synthesis of SOS1 PROTACs (Proteolysis Targeting Chimeras) when combined with pomalidomide. This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SOS1 Ligand intermediate-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific protocols used by different research laboratories .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: SOS1 Ligand intermediate-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
SOS1 Ligand intermediate-3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Studied for its role in cellular signaling pathways and protein degradation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by targeting SOS1-related pathways.
Industry: Utilized in the development of new chemical entities and drug discovery
Mechanism of Action
SOS1 Ligand intermediate-3 exerts its effects by binding to the SOS1 protein, which is a guanine nucleotide exchange factor for Ras proteins. This binding disrupts the SOS1-Ras interaction, leading to the degradation of SOS1 through the PROTAC mechanism. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
LHF418: Another potent SOS1 PROTAC degrader.
CL01545365: A novel SOS1 inhibitor discovered through machine learning-based virtual screening
Uniqueness: SOS1 Ligand intermediate-3 is unique due to its specific binding affinity for SOS1 and its role in the synthesis of SOS1 PROTACs. Its ability to target and degrade SOS1 makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27F3N4O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(2S)-1-[7-methoxy-2-methyl-6-[(3S)-pyrrolidin-3-yl]oxyquinazolin-4-yl]propan-2-yl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H27F3N4O2/c1-13(15-7-16(24(25,26)27)9-17(28)8-15)6-20-19-10-23(33-18-4-5-29-12-18)22(32-3)11-21(19)31-14(2)30-20/h7-11,13,18,29H,4-6,12,28H2,1-3H3/t13-,18-/m0/s1 |
InChI Key |
LYAINEDDZVLPIU-UGSOOPFHSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)C[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCNC4)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCNC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.